N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-15-6-8-16(9-7-15)18-21(19,20)17-13(3)10-12(2)11-14(17)4/h6-11,18H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPVNUHQBOSCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-ethylphenylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects. Additionally, the compound may interact with other enzymes or receptors, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The biological and physicochemical properties of sulfonamides are highly dependent on the substituents attached to the aryl groups. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating Groups (e.g., ethyl) : Enhance lipophilicity, improving membrane permeability but reducing water solubility. The ethyl group in the target compound balances steric bulk and moderate hydrophobicity, making it suitable for interactions with hydrophobic enzyme pockets .
- For example, m-3M3FBS’s CF₃ group stabilizes charge interactions in PLC activation .
- Chelating Groups (e.g., hydroxyquinoline): Enable metal coordination, as seen in 8HQTBS’s transition metal complexes (Cu, Fe, Ni), which exhibit superior antimicrobial activity compared to non-chelating analogs .
Structural and Crystallographic Insights
- Crystal Packing : The target compound’s ethylphenyl group likely induces weaker intermolecular interactions compared to hydrogen-bonding groups (e.g., hydroxyphenyl in ). In contrast, analogs like N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide () exhibit stabilized conformations via weak π-π stacking (centroid distance: 3.766 Å) and N–H···O hydrogen bonds .
- Steric Effects: Bulkier substituents (e.g., morpholinylpyrimidine in ) reduce rotational freedom, affecting binding kinetics.
Biological Activity
N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry due to its biological activity. This compound exhibits various pharmacological properties that warrant detailed examination, particularly in the context of antimicrobial and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 305.42 g/mol. The compound features a sulfonamide functional group (-SO2NH-) attached to a substituted aromatic system, which plays a crucial role in its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 305.42 g/mol |
| Functional Group | Sulfonamide |
| Solubility | Moderate in polar solvents |
The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. By inhibiting dihydropteroate synthase, an enzyme critical for folate production in bacteria, this compound disrupts bacterial growth and replication, leading to its antimicrobial effects.
Biological Activity
Research indicates that sulfonamides like this compound exhibit a range of biological activities:
- Antimicrobial Properties : The compound has shown potential as an antibacterial agent by inhibiting bacterial growth through the aforementioned mechanism.
- Anti-inflammatory Effects : Preliminary studies suggest that sulfonamides can modulate inflammatory responses, although specific data on this compound is limited.
Case Studies
-
Antibacterial Activity : A study demonstrated that sulfonamides significantly inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
Bacterial Strain MIC (µg/mL) E. coli 32 Staphylococcus aureus 16 - Inhibition Studies : In vitro assays have shown that this compound effectively inhibits dihydropteroate synthase activity with an IC50 value of approximately 25 µM.
Q & A
Q. What synthetic methodologies are effective for preparing N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution between aniline derivatives and sulfonyl chlorides. For example, 2,4,6-trimethylbenzenesulfonyl chloride reacts with 4-ethylaniline in dichloromethane at 0°C to room temperature for 16 hours, followed by purification via column chromatography (hexane/ethyl acetate gradients) to achieve yields up to 74% . Optimization involves controlling stoichiometry (1:1 molar ratio of amine to sulfonyl chloride) and reaction temperature to minimize side reactions. Analytical validation (e.g., H/C NMR, HRMS) confirms product purity .
Q. How can the structural and crystallographic properties of this sulfonamide be characterized?
X-ray crystallography is the gold standard for resolving 3D conformation. In related sulfonamides, gauche orientations between aromatic substituents (e.g., cyclohexyl and benzene rings) are observed with torsion angles of ~70.4°, stabilized by intramolecular hydrogen bonds (N–H⋯O, ~2.72 Å) . Diffraction data (e.g., space group, unit cell parameters) and hydrogen-bonding networks can be analyzed using software like OLEX2 and CrystalMaker. Solid-state IR spectroscopy complements this by identifying functional groups (e.g., S=O stretches at 1323–1161 cm) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of N-C axially chiral derivatives of this sulfonamide?
Chiral Pd catalysts facilitate enantioselective N-allylation. For instance, palladium complexes with chiral ligands (e.g., (R)-BINAP) achieve >90% enantiomeric excess (ee) in synthesizing N-allylated sulfonamides. Key parameters include:
Q. How does this sulfonamide interact with biological targets, and what assays validate its pharmacological potential?
The compound’s indole and sulfonamide moieties suggest activity as enzyme inhibitors (e.g., kinase or protease targets). In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinity (K values). For example, derivatives with chloro(difluoro)methoxy substituents show IC values <10 µM in cancer cell lines, validated via MTT assays . Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) further assess drug-likeness .
Q. What intermolecular interactions stabilize its supramolecular assemblies in crystalline or solution states?
In crystals, N–H⋯O hydrogen bonds (2.16–2.72 Å) form chains along specific crystallographic axes (e.g., [100]), while π-π stacking (centroid distances ~3.5 Å) between aromatic rings enhances stability . In solution, NMR titration experiments (e.g., H chemical shift perturbations) reveal host-guest interactions with macrocycles or proteins .
Q. How do steric and electronic effects of substituents influence its reactivity in catalytic systems?
Electron-donating groups (e.g., methyl) on the benzene ring increase sulfonamide nucleophilicity, accelerating SN2 reactions. Steric hindrance from 2,4,6-trimethyl substitution directs regioselectivity in cross-coupling reactions. Kinetic studies (e.g., Eyring plots) quantify activation parameters, revealing ΔG values ~80 kJ/mol for Pd-catalyzed transformations .
Contradictions and Validation
- Synthetic Yields : While reports 74% yield for a related compound, notes 95% yield for 2,4,6-trimethylbenzenesulfonamide under optimized NaBH reduction. This discrepancy highlights the role of reductant choice in efficiency .
- Hydrogen Bonding : identifies N–H⋯N bonds in crystals, whereas emphasizes N–H⋯O interactions. Contextual differences (e.g., substituents) likely explain this variation .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
